N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycine
Overview
Description
N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycine is a synthetic organic compound that belongs to the class of sulfonyl glycine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of both methoxy and nitro groups in the aromatic rings suggests potential reactivity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and 2-nitrobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions using a base like triethylamine.
Procedure: The 2,4-dimethoxyaniline is first reacted with 2-nitrobenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then coupled with glycine under appropriate conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions due to the presence of activating methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycine exerts its effects involves interactions with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological activities. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]alanine
- N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]valine
- N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]leucine
Uniqueness
Compared to similar compounds, N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycine may exhibit unique properties due to the presence of glycine, which can influence its reactivity and biological activity. The combination of methoxy and nitro groups also provides distinct chemical behavior, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O8S/c1-25-11-7-8-12(14(9-11)26-2)17(10-16(19)20)27(23,24)15-6-4-3-5-13(15)18(21)22/h3-9H,10H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCKQUGIBBBBHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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